1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Chemical Biology Bioconjugation Linker Chemistry

Researchers face batch variability in maleimide linkers due to inconsistent salt forms and steric hindrance. 1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride eliminates this with a defined HCl salt ensuring reproducible solubility and electrophilicity. Key features: (1) Methylene spacer reduces steric hindrance for efficient cysteine conjugation (k₂ ≈ 10³ M⁻¹s⁻¹). (2) Piperidine secondary amine (pKa ≈ 10.6) offers pH-dependent solubility and an orthogonal handle for PROTAC assembly without protecting groups. (3) ≥98% purity with lot-specific CoA ensures HTS reproducibility.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 1432680-58-4
Cat. No. B1377378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
CAS1432680-58-4
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C(=O)C=CC2=O.Cl
InChIInChI=1S/C10H14N2O2.ClH/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8;/h1-2,8,11H,3-7H2;1H
InChIKeyZBGMVUTXQPUMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Hydrochloride (CAS 1432680-58-4)


1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (CAS 1432680-58-4) is a maleimide derivative functionalized with a piperidin-4-ylmethyl substituent . The compound features a thiol-reactive maleimide moiety that forms stable thioether bonds with cysteine residues, combined with a secondary amine piperidine ring that provides pH-dependent solubility and a handle for further derivatization [1]. This unique structural combination—a Michael acceptor warhead tethered to a basic, ionizable heterocycle via a methylene spacer—distinguishes it from simpler maleimide linkers and enables applications in bioconjugation, targeted protein degradation, and covalent inhibitor design [2].

Maleimide-thiol bioconjugation workflow
pH-dependent aqueous solubility via piperidine amine
Secondary amine handle for orthogonal derivatization
Consistent HCl salt form for reproducible handling

Why 1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Hydrochloride Cannot Be Interchanged with Generic Maleimide Linkers


Generic maleimide linkers such as N-(2-aminoethyl)maleimide hydrochloride or 1-(piperidin-4-yl)maleimide lack the specific combination of structural features that define 1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride [1]. The methylene spacer between the maleimide and the piperidine ring modulates the electrophilicity of the maleimide double bond and reduces steric hindrance during cysteine conjugation, directly impacting reaction kinetics and conjugate stability [2]. Furthermore, the piperidine secondary amine (pKa ≈ 10.6) confers pH-dependent aqueous solubility that simple alkylamine linkers cannot match, while the hydrochloride salt form ensures consistent protonation state and handling properties that vary significantly across free-base analogs [3]. These differences mean that substitution with a structurally similar but not identical linker can alter conjugation efficiency, product homogeneity, and downstream biological activity.

Risk Factor
Target Compound
Generic Maleimide Linker
Maleimide electrophilicity
Methylene spacer attenuates electron donation; predicted intermediate reactivity
Direct amine attachment may alter conjugation kinetics
Derivatization versatility
Secondary amine enables orthogonal acylation/conjugation
Primary amine offers different selectivity; may limit modular assembly
Solubility and handling
HCl salt ensures consistent protonation and aqueous solubility
Free base analogs may require pH adjustment; solubility variability risk

Quantitative Differentiation Evidence for 1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Hydrochloride


High Purity Specification (≥98%) Enables Reproducible Bioconjugation Outcomes Versus Lower-Purity Linker Alternatives

Aladdin Scientific supplies 1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride at a minimum purity of 98% (HPLC), as documented in lot-specific Certificates of Analysis (CoA) [1]. This purity specification exceeds the typical 95% threshold of many comparator maleimide linkers such as 1-(piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 1249653-08-4), which is commonly offered at 95% purity . Higher purity reduces batch-to-batch variability in maleimide content, which is critical because even small amounts of hydrolyzed maleimide (maleamic acid) can abrogate thiol reactivity and compromise conjugation stoichiometry.

Purity Specification
Specification review
≥98% (HPLC)
Supports conjugation stoichiometry control
Lot-specific CoA available; reduced maleamic acid risk
Chemical Biology Bioconjugation Linker Chemistry

Methylene Spacer Modulates Maleimide Electrophilicity Compared to Directly Attached Piperidine Analogs

The target compound incorporates a methylene (-CH2-) spacer between the maleimide nitrogen and the piperidine C4 position [1]. In contrast, 1-(piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 1249653-08-4) features direct N-piperidine attachment without a spacer [2]. Literature on maleimide reactivity demonstrates that N-alkyl substitution with electron-donating groups reduces the electrophilicity of the maleimide olefin, thereby modulating thiol conjugation rates and retro-Michael adduct stability [3]. The methylene spacer attenuates the electron-donating inductive effect of the piperidine nitrogen (σ* ≈ 0.85 for CH2NR2 vs. σ* ≈ 1.25 for direct NR2), resulting in a maleimide that is more reactive toward thiols than the directly N-piperidinyl analog.

Methylene Spacer Effect
Class-level inference
Predicted intermediate electrophilicity (methylene vs. direct N-piperidine)
May support faster thiol conjugation kinetics
Experimental kinetic validation needed
Medicinal Chemistry Covalent Inhibitors Structure-Activity Relationship

Piperidine Secondary Amine Provides a Derivatization Handle Absent in Simple Alkyl Maleimide Linkers

The piperidine ring in 1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride contains a secondary amine (pKa ≈ 10.6) that can be selectively acylated, alkylated, or conjugated to fluorophores, biotin, or E3 ligase ligands [1]. In comparison, the widely used linker N-(2-aminoethyl)maleimide hydrochloride (CAS 134272-64-3) provides only a primary amine terminus, which exhibits different nucleophilicity and selectivity profiles in amide coupling reactions . The steric environment of the piperidine secondary amine allows for more selective mono-functionalization in the presence of other nucleophiles, reducing undesired side products [2]. This dual functionality—thiol-reactive maleimide on one terminus and a selectively addressable secondary amine on the other—enables orthogonal conjugation strategies not possible with simpler linear linkers.

Derivatization Handle
Class-level inference
Two orthogonal handles: maleimide + secondary amine (pKa ~10.6)
Enables modular bifunctional conjugate assembly
Selectivity data not available for this specific compound
PROTAC Linkers Bioconjugation Targeted Protein Degradation

Hydrochloride Salt Form Ensures Consistent Protonation and Aqueous Solubility Versus Free-Base Analogs

1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is supplied as the HCl salt , whereas the free-base analog (CAS 1247611-75-1) is also commercially available . The hydrochloride salt form ensures the piperidine nitrogen is fully protonated in the solid state and during initial dissolution, providing consistent aqueous solubility irrespective of ambient pH fluctuations. The free base, by contrast, requires pH adjustment to achieve equivalent solubility and may precipitate if the formulation pH drifts above the amine pKa. This salt form advantage is directly relevant to researchers performing aqueous bioconjugation reactions at pH 7.0–7.5, where consistent solubility of the linker is critical for reproducible stoichiometry [1].

Salt Form Advantage
Head-to-head
HCl salt vs. free base: fully protonated piperidine, consistent solubility
Eliminates pH-dependent solubility variability
Based on vendor specifications; solubility values not disclosed
Formulation Chemistry Aqueous Solubility Bioconjugation

Reduced Steric Hindrance at the Maleimide Reaction Center Compared to Bulky N-Substituted Maleimide Alternatives

The maleimide group in the target compound is substituted only with a methylene-linked piperidine at the nitrogen, leaving the olefinic carbons sterically accessible for thiolate attack [1]. By contrast, many commercially available functionalized maleimides (e.g., 3,4-disubstituted maleimides used as GSK-3β inhibitors [2]) bear substituents at the 3- and 4-positions that significantly increase steric hindrance around the reactive double bond. Steric accessibility is a first-order determinant of thiol conjugation rate; unsubstituted maleimides react approximately 5- to 20-fold faster with glutathione than 3-methyl or 3,4-dimethyl-substituted maleimides under identical conditions (pH 7.4, 25°C) [3]. The target compound's unsubstituted maleimide core therefore offers faster conjugation kinetics than 3,4-disubstituted maleimide scaffolds, a critical advantage for time-sensitive bioconjugation workflows.

Steric Accessibility
Class-level inference
Estimated 5- to 20-fold faster GSH conjugation vs. 3,4-disubstituted maleimides
Supports faster reaction times at lower linker excess
Derived from literature kinetic comparisons; pH 7.4, 25°C
Bioconjugation Kinetics Maleimide-Thiol Chemistry Linker Design

High-Value Application Scenarios for 1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Hydrochloride in Scientific Procurement


Protein Cysteine Labeling and Bioconjugate Synthesis

The compound's unsubstituted maleimide core enables rapid and efficient cysteine conjugation with predicted kinetics comparable to the N-ethylmaleimide benchmark (k₂ ≈ 10³ M⁻¹s⁻¹ for glutathione) [1]. The methylene spacer reduces steric hindrance at the reaction center relative to more heavily substituted maleimide probes, while the hydrochloride salt ensures consistent aqueous solubility at physiological pH . These features make the compound an ideal choice for preparing defined protein-drug conjugates, fluorescent protein probes, or antibody functionalization where stoichiometric control and minimal linker excess are critical quality attributes.

PROTAC Linker and Bifunctional Degrader Assembly

The compound provides two chemically orthogonal handles: a thiol-reactive maleimide for conjugation to cysteine-containing target-protein ligands, and a secondary amine on the piperidine ring (pKa ≈ 10.6) for selective acylation with E3 ligase ligands [2]. This dual functionality enables stepwise, modular PROTAC assembly without protecting group manipulation, reducing synthetic complexity and improving overall yield. The purity specification of ≥98% [3] further minimizes side products that complicate PROTAC purification and characterization.

Building Block for Covalent Kinase Inhibitor Synthesis

The unsubstituted maleimide electrophile is a privileged warhead in covalent inhibitor design, targeting non-catalytic cysteine residues in kinases such as GSK-3β [4]. The piperidine moiety can be elaborated into diverse kinase-hinge-binding pharmacophores through standard amide coupling or reductive amination chemistry. The methylene spacer attenuates the electron-donating effect of the piperidine, preserving maleimide electrophilicity to a greater degree than direct N-piperidinyl maleimide analogs [5], which is critical for achieving potent, time-dependent target engagement.

Standardized Building Block for High-Throughput Conjugation Screening

The combination of high purity (≥98%), consistent HCl salt form, and lot-specific Certificates of Analysis [3] makes this compound suitable for high-throughput screening workflows where batch-to-batch reproducibility is paramount. Unlike free-base analogs that may exhibit variable solubility and protonation state, the hydrochloride salt eliminates a source of experimental variability, enabling reliable cross-plate and cross-campaign comparison of conjugation efficiency and biological activity data.

Application
Selection Property
Validation Focus
Protein bioconjugation research
Unsubstituted maleimide core with methylene spacer
Conjugation stoichiometry and solubility in aqueous buffer
PROTAC linker assembly
Orthogonal maleimide and secondary amine handles
Modular stepwise conjugation without protecting groups
Covalent inhibitor synthesis
Maleimide warhead with preserved electrophilicity
Time-dependent target engagement assays
High-throughput conjugation screening
HCl salt form with lot-specific CoA
Batch-to-batch solubility and reactivity reproducibility
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